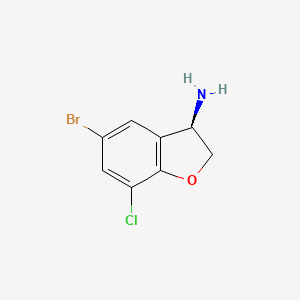
1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-2-one is an organic compound with the molecular formula C19H28O4 and a relative molecular mass of 324.43 g/mol It is a colorless liquid with a distinctive smell
Preparation Methods
The synthesis of 1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-2-one involves several steps. One common method includes the reaction of 4-bromo-1-methoxy-2-(3-methoxypropoxy)benzene with 3-methylbutan-2-one in the presence of palladium catalysts such as Pd2(dba)3 and Xantphos, along with t-BuONa in THF solvent at 70°C overnight . This method ensures a high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The methoxy and propoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like THF, methanol, and dichloromethane, along with catalysts and specific temperature and pressure conditions.
Scientific Research Applications
1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-2-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, altering their activity and leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in metabolic and signaling pathways .
Comparison with Similar Compounds
1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-2-one can be compared with similar compounds such as (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol. While both compounds share similar structural features, their chemical properties and applications may differ. For example, (4-Methoxy-3-(3-methoxypropoxy)phenyl)methanol may have different reactivity and biological activities due to the presence of a hydroxyl group instead of a ketone.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications Its unique chemical structure allows it to undergo a range of reactions, making it a valuable intermediate in organic synthesis
Properties
Molecular Formula |
C16H24O4 |
|---|---|
Molecular Weight |
280.36 g/mol |
IUPAC Name |
1-[4-methoxy-3-(3-methoxypropoxy)phenyl]-3-methylbutan-2-one |
InChI |
InChI=1S/C16H24O4/c1-12(2)14(17)10-13-6-7-15(19-4)16(11-13)20-9-5-8-18-3/h6-7,11-12H,5,8-10H2,1-4H3 |
InChI Key |
GHJNETCPUNPHDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CC1=CC(=C(C=C1)OC)OCCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



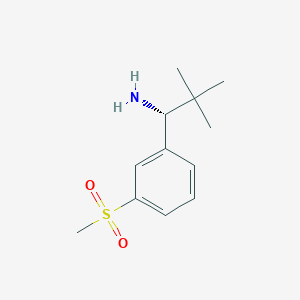

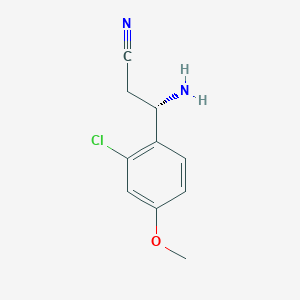
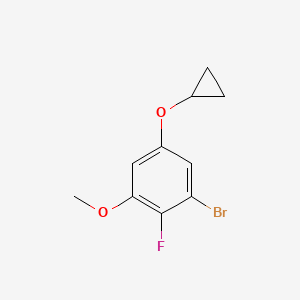
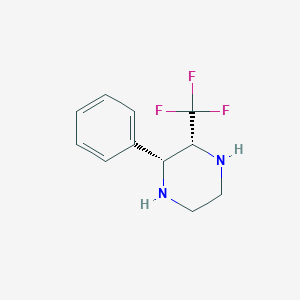
![(S)-1-(Tert-butoxycarbonyl)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-2'-carboxylic acid](/img/structure/B13046540.png)
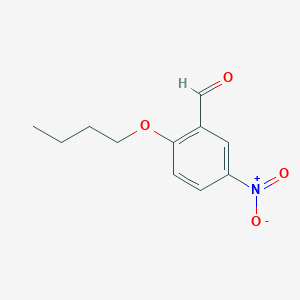


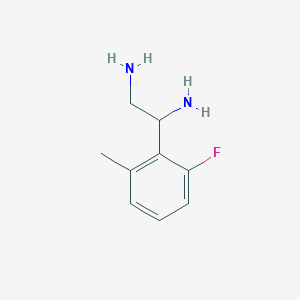
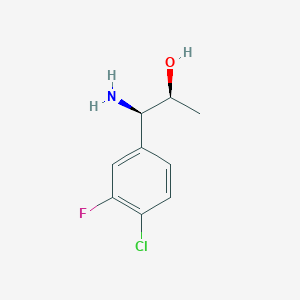
![(3R)-6-Chloro-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13046602.png)
